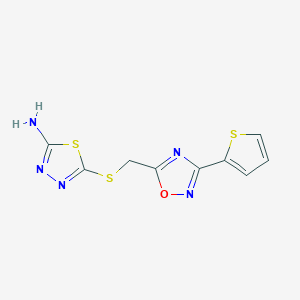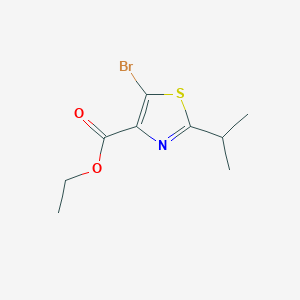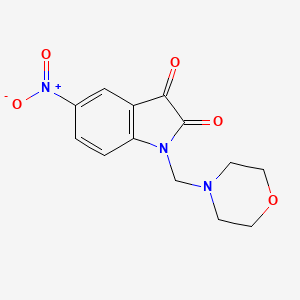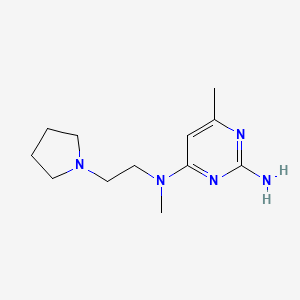
1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a methoxybenzyl group and a phenyl group attached to the triazole ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of 1,2,3-triazoles under mild conditions. The reaction can be carried out in various solvents such as water, ethanol, or a mixture of both, and at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new therapeutic agents.
Medicine: Research has indicated its potential in the treatment of diseases such as cancer and Alzheimer’s disease due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the compound has been shown to inhibit the formation of amyloid-beta plaques and reduce tau phosphorylation by modulating the activity of enzymes such as β-secretase and glycogen synthase kinase 3β . These interactions help in mitigating the pathological features of the disease.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxybenzyl)-4-phenyl-1H-indole: Shares the methoxybenzyl group but differs in the core structure.
1-(4-Methoxybenzyl)-4-phenyl-1H-imidazole: Similar functional groups but with an imidazole ring instead of a triazole ring.
Uniqueness: 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole stands out due to its triazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C16H15N3O |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-4-phenyltriazole |
InChI |
InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)11-19-12-16(17-18-19)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
InChI-Schlüssel |
DLMOOKRPIXYHMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14914834.png)
![(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid](/img/structure/B14914836.png)

![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)








